Platinum(IV) oxide hydrate

Übersicht

Beschreibung

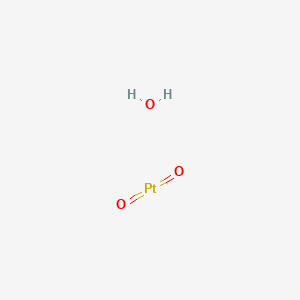

Platinum(IV) oxide hydrate, also known as Adams’ catalyst, is a dark brown powder that is commercially available . It is represented by the linear formula PtO2 · xH2O . It is used as a catalyst for hydrogenation and hydrogenolysis in organic synthesis .

Synthesis Analysis

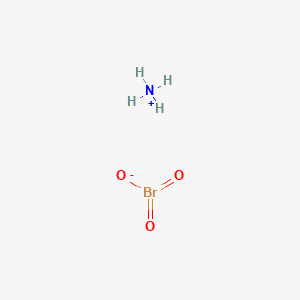

Adams’ catalyst is prepared from chloroplatinic acid H2PtCl6 or ammonium chloroplatinate, (NH4)2PtCl6, by fusion with sodium nitrate . The first step involves preparing a platinum nitrate, which is then heated to expel nitrogen oxides .

Molecular Structure Analysis

The molecular formula of Platinum(IV) oxide hydrate is H2O3Pt . The InChI string is InChI=1S/H2O.2O.Pt/h1H2;;; and the canonical SMILES string is O.O=[Pt]=O . The molecular weight is 245.10 g/mol .

Chemical Reactions Analysis

Platinum(IV) oxide hydrate is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It is also used as a catalyst for hydrosilylation of olefins with various alkyl dialkoxy silanes .

Physical And Chemical Properties Analysis

Platinum(IV) oxide hydrate has a molecular weight of 245.10 g/mol . It is insoluble in water and dilute acids but soluble in hot aqua regia . The melting point is 450 °C .

Wissenschaftliche Forschungsanwendungen

Conversion of Ketones to Methylene

Platinum(IV) oxide hydrate is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . This process is crucial in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.

Catalyst for Hydrosilylation of Olefins

This compound serves as a catalyst for the hydrosilylation of olefins with various alkyl dialkoxy silanes . Hydrosilylation is a key process in the production of silicones, which have a wide range of applications, from sealants and adhesives to medical devices and cosmetics.

Hydrogenation Catalyst

Platinum(IV) oxide hydrate is used as a hydrogenation catalyst for various functional groups . This includes the reduction of double bonds, triple bonds, aromatic hydrocarbons, carbonyls, nitriles, and nitro compounds . These reactions are fundamental in the chemical industry, especially in the production of polymers, dyes, and pharmaceuticals.

Dehydrogenation Catalyst

In addition to its role in hydrogenation, Platinum(IV) oxide hydrate is also used as a dehydrogenation catalyst . Dehydrogenation is a critical process in the production of many important chemicals, including styrene (used to make polystyrene) and ethylbenzene (used to make styrene).

Selective Oxidation of Primary Alcohols

Platinum(IV) oxide hydrate is used for the selective oxidation of primary alcohols . This reaction is important in the synthesis of aldehydes and carboxylic acids, which are key intermediates in the production of a wide range of chemicals.

Electronic Industry Applications

In the electronics industry, Platinum(IV) oxide hydrate is used for its electrical resistance in the low resistance range . It serves as a raw material for potentiometers and other components, as well as for thick film line materials .

Wirkmechanismus

Target of Action

Platinum(IV) oxide hydrate, also known as Adams’ catalyst or platinum dioxide, primarily targets various functional groups in organic compounds . It plays a crucial role in the hydrogenation and hydrogenolysis of these functional groups .

Mode of Action

The compound interacts with its targets through a process of hydrogenation and hydrogenolysis Upon exposure to hydrogen, it converts to platinum black, which is responsible for the reactions .

Biochemical Pathways

The primary biochemical pathways affected by Platinum(IV) oxide hydrate involve the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It also acts as a catalyst for the hydrosilylation of olefins with various alkyl dialkoxy silanes .

Pharmacokinetics

It’s known that the compound is insoluble in water, alcohol, and acid, but soluble in caustic potash solution . This solubility profile may impact its bioavailability.

Result of Action

The molecular and cellular effects of Platinum(IV) oxide hydrate’s action primarily involve the hydrogenation of ketones to alcohols or ethers (the latter product forming in the presence of alcohols and acids) and the reduction of nitro compounds to amines .

Action Environment

The action, efficacy, and stability of Platinum(IV) oxide hydrate can be influenced by environmental factors. For instance, the compound becomes active and capable of catalyzing reactions only after exposure to hydrogen . Furthermore, it’s important to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Safety and Hazards

Zukünftige Richtungen

Platinum(IV) complexes are promising compounds that demonstrate anti-inflammatory, antimicrobial, and antifungal properties . They also demonstrated high antitumor activity against certain tumor cell lines . From a synthetic point of view, platinum(IV) complexes have a number of advantages over platinum(II) complexes .

Eigenschaften

IUPAC Name |

dioxoplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Pt/h1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGAMGILENUIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Pt]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum(IV) oxide hydrate | |

CAS RN |

12137-21-2, 52785-06-5 | |

| Record name | Platinum dioxide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum IV Oxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(IV) oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)